![molecular formula C22H22N2O3S B3462300 N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3462300.png)
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide
Overview
Description
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that regulate the immune response. N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide selectively inhibits the activity of TYK2, thereby blocking the downstream signaling pathways that lead to inflammation and tissue damage.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in animal models of autoimmune disease. The compound has also been shown to modulate the activity of immune cells, including T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide is its specificity for TYK2, which reduces the risk of off-target effects. However, the compound may have limited efficacy in patients with autoimmune diseases that are not driven by TYK2-mediated pathways.
Future Directions
There are several potential future directions for the development of N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide and other TYK2 inhibitors. One area of focus is the identification of biomarkers that can be used to predict response to treatment. Another area of interest is the combination of TYK2 inhibitors with other drugs that target different pathways in the immune system. Finally, the long-term safety and efficacy of TYK2 inhibitors will need to be evaluated in clinical trials.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide has been investigated for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of a specific enzyme called TYK2, which plays a critical role in the immune response.
properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-21(15-13-18)28(26,27)24(16-19-8-4-2-5-9-19)17-22(25)23-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSHLYGGIAGJDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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